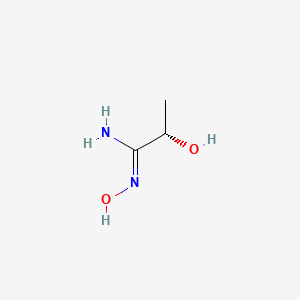
(2S)-N',2-dihydroxypropanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N’,2-dihydroxypropanimidamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and an amidine functional group. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’,2-dihydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of an aldehyde with hydroxylamine to form an oxime, followed by reduction to yield the desired amidine compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-N’,2-dihydroxypropanimidamide may involve large-scale synthesis using automated reactors. The process includes rigorous quality control measures to maintain consistency and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product.
化学反应分析
Types of Reactions
(2S)-N’,2-dihydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted amidines, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-N’,2-dihydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which (2S)-N’,2-dihydroxypropanimidamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with similar hydroxyl groups but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Shares the (2S) configuration but differs in its overall structure and functional groups.
Uniqueness
(2S)-N’,2-dihydroxypropanimidamide is unique due to its specific combination of hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1609388-55-7 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC 名称 |
(2S)-N',2-dihydroxypropanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m0/s1 |
InChI 键 |
TWQGERCRJDBWSY-REOHCLBHSA-N |
SMILES |
CC(C(=NO)N)O |
手性 SMILES |
C[C@@H](C(=NO)N)O |
规范 SMILES |
CC(C(=NO)N)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















